molecular formula C19H25N3O3 B5634828 4-(2,3-dihydro-1H-inden-2-yl)-3-[2-(4-morpholinyl)-2-oxoethyl]-2-piperazinone

4-(2,3-dihydro-1H-inden-2-yl)-3-[2-(4-morpholinyl)-2-oxoethyl]-2-piperazinone

Cat. No. B5634828
M. Wt: 343.4 g/mol
InChI Key: MRIXYAZWQNLUMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to "4-(2,3-dihydro-1H-inden-2-yl)-3-[2-(4-morpholinyl)-2-oxoethyl]-2-piperazinone" involves intricate organic reactions, showcasing the chemical versatility of morpholine and piperazine moieties. Notably, enaminones containing morpholine were synthesized through refluxing with dimethylformamide dimethylacetal, leading to dihydropyrimidinone derivatives with morpholine/piperazine moieties through a Biginelli reaction, exemplifying an efficient and high-yield method (Bhat et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds containing piperazine and morpholine rings has been characterized using techniques like X-ray crystallography, revealing conformations such as chair and puckered for morpholine and piperazine rings, respectively. These structural analyses help in understanding the spatial arrangement and potential reactivity of the molecule (Aydın et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving morpholine and piperazine units often lead to the synthesis of novel compounds with varied bioactivities. For instance, the synthesis of azetidin-2-ones as precursors for novel piperazine, morpholine, and 1,4-diazepane annulated beta-lactams demonstrates the chemical flexibility and potential utility of these moieties in generating biologically active compounds (Van Brabandt et al., 2006).

Physical Properties Analysis

The physical properties of compounds like "4-(2,3-dihydro-1H-inden-2-yl)-3-[2-(4-morpholinyl)-2-oxoethyl]-2-piperazinone" are critical for their application in various scientific domains. Although specific data on this compound was not found, analogous compounds exhibit significant features, such as solubility and melting points, which are crucial for their practical application in synthesis and medicinal chemistry.

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of morpholine and piperazine derivatives, are of great interest. Their ability to participate in various chemical reactions, forming stable compounds with potential antimicrobial and antiviral activities, highlights their significance in medicinal chemistry and drug design. For example, novel morpholine and piperazine coupled quinolines exhibit potent antitubercular agents, indicating the therapeutic potential of these moieties (Marvadi et al., 2019).

properties

IUPAC Name

4-(2,3-dihydro-1H-inden-2-yl)-3-(2-morpholin-4-yl-2-oxoethyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c23-18(21-7-9-25-10-8-21)13-17-19(24)20-5-6-22(17)16-11-14-3-1-2-4-15(14)12-16/h1-4,16-17H,5-13H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRIXYAZWQNLUMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)N2CCOCC2)C3CC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,3-dihydro-1H-inden-2-yl)-3-(2-morpholin-4-yl-2-oxoethyl)piperazin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.